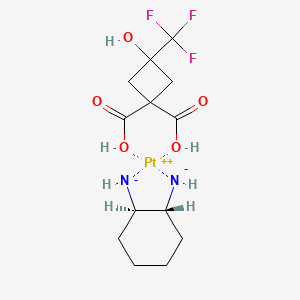
Antitumor agent-78
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-78 is a compound known for its potent antitumor properties. It inhibits glutathione peroxidase 4 (GPx-4) and elevates cyclooxygenase-2 (COX2), leading to ferroptosis. This compound activates the tumor cell intrinsic apoptotic pathway (Bax-Bcl-2-caspase-3) and inhibits the epithelial-mesenchymal transition (EMT) process in tumor cells . This compound exhibits significant antitumor effects and inhibits the growth and migration of cancer cells .
Analyse Des Réactions Chimiques
Antitumor agent-78 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Antitumor agent-78 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of ferroptosis and apoptosis.
Biology: It is used to investigate the cellular pathways involved in cancer cell growth and migration.
Medicine: It is being studied for its potential use in cancer therapy, particularly in targeting specific pathways involved in tumor progression.
Industry: It may have applications in the development of new anticancer drugs and therapies.
Mécanisme D'action
The mechanism of action of antitumor agent-78 involves the inhibition of glutathione peroxidase 4 (GPx-4) and the elevation of cyclooxygenase-2 (COX2), leading to ferroptosis . This compound also activates the tumor cell intrinsic apoptotic pathway (Bax-Bcl-2-caspase-3) and inhibits the epithelial-mesenchymal transition (EMT) process in tumor cells . These actions result in the inhibition of cancer cell growth and migration.
Comparaison Avec Des Composés Similaires
Antitumor agent-78 can be compared with other similar compounds, such as:
Cisplatin: A platinum-containing antitumor compound that forms DNA adducts, leading to apoptosis.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to apoptosis.
Paclitaxel: A taxane that stabilizes microtubules, preventing cell division and leading to apoptosis.
This compound is unique in its dual action of inhibiting GPx-4 and elevating COX2, leading to ferroptosis and apoptosis, which distinguishes it from other antitumor compounds .
Propriétés
Formule moléculaire |
C13H19F3N2O5Pt |
|---|---|
Poids moléculaire |
535.38 g/mol |
Nom IUPAC |
[(1R,2R)-2-azanidylcyclohexyl]azanide;3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylic acid;platinum(2+) |
InChI |
InChI=1S/C7H7F3O5.C6H12N2.Pt/c8-7(9,10)6(15)1-5(2-6,3(11)12)4(13)14;7-5-3-1-2-4-6(5)8;/h15H,1-2H2,(H,11,12)(H,13,14);5-8H,1-4H2;/q;-2;+2/t;5-,6-;/m.1./s1 |
Clé InChI |
CEYBQGMUBLGFEH-JGHXHLRYSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)[NH-])[NH-].C1C(CC1(C(F)(F)F)O)(C(=O)O)C(=O)O.[Pt+2] |
SMILES canonique |
C1CCC(C(C1)[NH-])[NH-].C1C(CC1(C(F)(F)F)O)(C(=O)O)C(=O)O.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


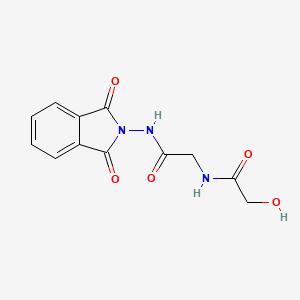
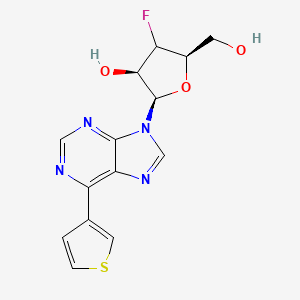
![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)
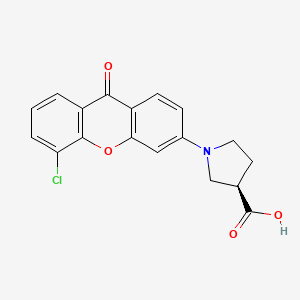
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)
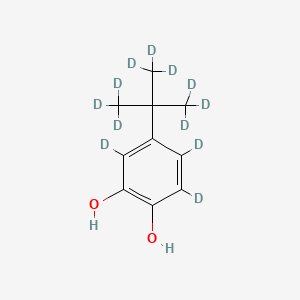
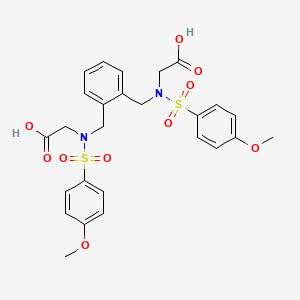
![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)
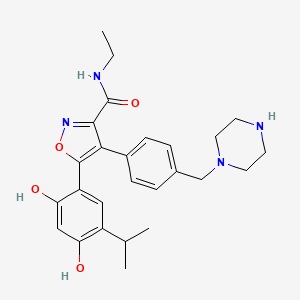
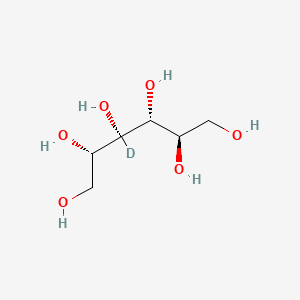
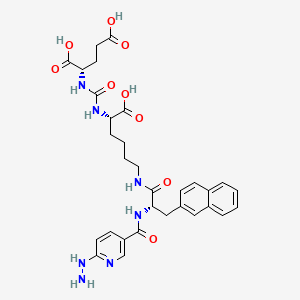
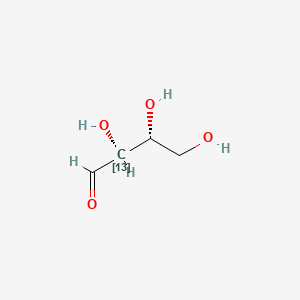
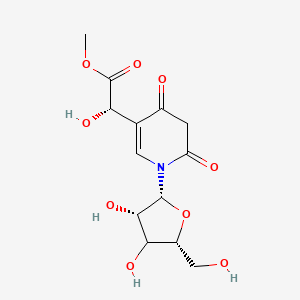
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)
